molecular formula C17H18ClFN2 B5639469 1-(3-chlorophenyl)-4-(2-fluorobenzyl)piperazine

1-(3-chlorophenyl)-4-(2-fluorobenzyl)piperazine

Cat. No. B5639469
M. Wt: 304.8 g/mol
InChI Key: ALONLAGUXLFKHN-UHFFFAOYSA-N
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Description

"1-(3-chlorophenyl)-4-(2-fluorobenzyl)piperazine" is a chemical compound with potential interest in scientific research due to its structure and properties. While specific studies on this compound are limited, research on related compounds provides valuable information on synthesis methods, molecular structure, and chemical properties.

Synthesis AnalysisThe synthesis of similar compounds typically involves alkylation, acidulation, reduction of nitro groups, diazotization, substitution, and hydrolysis reactions. For example, the synthesis of 1-(2,3-dichlorophenyl)piperazine from 2,6-dichloro-nitrobenzene and piperazine through these steps yields a total yield of 48.2% (Quan, 2006). These methods could potentially be adapted for the synthesis of "1-(3-chlorophenyl)-4-(2-fluorobenzyl)piperazine."

Molecular Structure Analysis

The structure of related compounds is typically confirmed using IR and 1H-NMR techniques. For instance, the structure of 1-(2,3-dichlorophenyl)piperazine was validated through these spectroscopic methods, providing insights into the molecular framework and structural characteristics of these types of compounds (Li Ning-wei, 2005).

Chemical Reactions and Properties

Related research on benzylpiperazine derivatives, including their synthesis and characterization, offers insights into the chemical reactions and properties of these compounds. Studies have focused on the metabolic pathways and structural modifications to understand their biotransformation and interaction with biological systems (Kawashima, Satomi, & Awata, 1991).

Physical Properties Analysis

The physical properties of similar compounds, such as solubility, crystalline structure, and melting points, can be inferred from detailed characterization studies. For example, the synthesis, characterization, and X-ray diffraction studies of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate provide valuable data on the physical properties of structurally related piperazine derivatives (Sanjeevarayappa et al., 2015).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, are crucial for understanding the behavior of these compounds. Studies on the synthesis and biological evaluation of related compounds help elucidate these properties by examining their synthesis pathways, molecular interactions, and potential biological activities (Chen et al., 2021).

properties

IUPAC Name

1-(3-chlorophenyl)-4-[(2-fluorophenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClFN2/c18-15-5-3-6-16(12-15)21-10-8-20(9-11-21)13-14-4-1-2-7-17(14)19/h1-7,12H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALONLAGUXLFKHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2F)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5265118

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